Welcome to the BenchChem Online Store!
molecular formula C12H22O3 B579297 3-Methylpentanoic anhydride CAS No. 17612-08-7

3-Methylpentanoic anhydride

Cat. No. B579297
M. Wt: 214.305
InChI Key: CDWXQSOCLQJWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05444162

Procedure details

3-Methylpentanoic acid anhydride was prepared from 6 moles of 3-methylpentanoic acid and 4.5 moles of acetic acid anhydride, by distilling acetic acid and the excess acetic acid anhydride from the reaction mixture at atmospheric pressure to a pot temperature of 220° C. Thereafter the desired anhydride was purified by distillation under reduced pressure. Yield: 97% of theory.
Quantity
6 mol
Type
reactant
Reaction Step One
Quantity
4.5 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:7][CH3:8])[CH2:3][C:4]([OH:6])=[O:5].C(O[C:13](=[O:15])[CH3:14])(=O)C>>[CH3:1][CH:2]([CH2:7][CH3:8])[CH2:3][C:4]([O:6][C:13](=[O:15])[CH2:14][CH:2]([CH3:1])[CH2:3][CH3:4])=[O:5]

Inputs

Step One
Name
Quantity
6 mol
Type
reactant
Smiles
CC(CC(=O)O)CC
Name
Quantity
4.5 mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
by distilling acetic acid
CUSTOM
Type
CUSTOM
Details
to a pot temperature of 220° C
DISTILLATION
Type
DISTILLATION
Details
Thereafter the desired anhydride was purified by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(CC(=O)OC(CC(CC)C)=O)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.